5-Hydroxy-2-methyl-4-chromanone
Description
Significance of Chromanone Scaffolds in Chemical Biology
The chromanone, or chroman-4-one, scaffold is a vital heterobicyclic moiety in medicinal chemistry and chemical biology. nih.gov Structurally, it consists of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This core structure is considered a "privileged scaffold" because it serves as a template for the design of novel compounds with a wide array of potential pharmacological applications. acs.orgbenthamdirect.comacs.org The absence of the C2-C3 double bond distinguishes chromanones from the closely related chromones, leading to significant variations in biological activity. nih.govacs.org
Chromanone derivatives are ubiquitous in nature, found in numerous plants and fungi, and exhibit a broad spectrum of biological activities. nih.govacs.orgnih.gov These activities include antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. nih.govbenthamdirect.com The versatility of the chromanone framework allows for substitutions at various positions (notably C-2, C-3, C-6, and C-7), which can modulate its biological effects, making it a prime target for synthetic and medicinal chemists aiming to develop new therapeutic agents. nih.gov The interest in these compounds is continually revitalized by the search for new lead structures from natural products to serve as models for drug development. acs.orgnih.gov
Overview of 5-Hydroxy-2-methyl-4-chromanone Research Trajectories
Research on this compound has followed several key trajectories, focusing on its isolation from natural sources, chemical synthesis, and evaluation of its biological effects.
The compound has been identified and isolated from various natural, particularly fungal, sources. It is a known metabolite produced by the endophytic fungus Daldinia eschscholtzii and has also been isolated from Nodulisporium sp. adipogen.comresearchgate.net Its presence in such organisms prompts investigations into its biosynthetic pathways and ecological roles. researchgate.net For instance, studies have explored its biosynthesis, suggesting a potential non-enzymatic cyclization step in its formation. researchgate.net
The synthesis of this compound and its derivatives is another significant area of research. jst.go.jpcdnsciencepub.com Synthetic routes have been developed to create this and related chromanone structures, often as part of efforts to produce naturally occurring compounds and their analogues for further study. jst.go.jp
Investigations into the biological activity of this compound have revealed several key properties. It has been shown to possess antifungal activity, specifically inhibiting the growth of Saccharomyces cerevisiae. adipogen.comscbt.com Furthermore, research has demonstrated its phytotoxic effects, including the inhibition of soybean callus formation. adipogen.com Studies on its impact at a cellular level have pointed to its ability to cause mitochondrial damage, highlighting a potential mechanism for its bioactivity. researchgate.net It is also studied as a chemical intermediate and a component of more complex, bioactive natural products like chromone (B188151) alkaloids. mdpi.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-hydroxy-2-methylchroman-4-one | scbt.com |
| Molecular Formula | C₁₀H₁₀O₃ | scbt.com |
| Molecular Weight | 178.18 g/mol | scbt.com |
| CAS Number | 14153-17-4 | scbt.com |
| Appearance | Off-white to yellow solid | adipogen.com |
| Solubility | Soluble in DMSO or methylene (B1212753) chloride; weakly soluble in water | adipogen.com |
Table 2: Selected Research Findings on this compound
| Research Area | Finding | Organism/System Studied | Source |
|---|---|---|---|
| Natural Occurrence | Isolated as a metabolite. | Endophytic fungus Daldinia eschscholtzii | researchgate.net |
| Natural Occurrence | Isolated from the fungus. | Nodulisporium sp. from Juniperus cedre | adipogen.com |
| Biological Activity | Inhibits growth. | Saccharomyces cerevisiae | adipogen.comscbt.com |
| Biological Activity | Phytotoxic; inhibits callus formation. | Soybean | adipogen.com |
| Biological Activity | Causes mitochondrial damage. | Medicago sativa (seedling respiration) | researchgate.net |
| Synthesis | Synthesized as a key intermediate for more complex chromanones. | Chemical Synthesis | jst.go.jp |
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-2-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEIRCBYUYIIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536587 | |
| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14153-17-4 | |
| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthesis of 5 Hydroxy 2 Methyl 4 Chromanone
Isolation and Identification from Biological Sources
5-Hydroxy-2-methyl-4-chromanone has been successfully isolated and identified from a range of biological organisms, primarily from fungal species and, to a lesser extent, from plants. The identification process typically involves advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate its precise chemical structure.
Fungal Species Isolates
Fungi, particularly endophytic and lichen-associated species, have proven to be a rich source of this compound.
The endophytic fungus Nodulisporium sp., isolated from Juniperus cedre, has been identified as a producer of this compound. adipogen.com This compound was among the metabolites characterized from the fungal culture. adipogen.com Further research has also noted its isolation from Nodulisporium species and its herbicidal activity. japsonline.comjapsonline.com
Several strains of Daldinia eschscholtzii have been found to produce this compound. An endophytic strain, GsE13, yielded the compound, which was studied for its phytotoxic effects. researchgate.netnih.gov Another isolate, KJMT FP4.1, obtained from the marine sponge Xestospongia sp., also produces this chromanone. japsonline.comnih.gov Specifically, the (S)-enantiomer of this compound was isolated from this fungus. nih.govmdpi.com
An endogenous lichen fungus identified as Daldinia fissa has been shown to be a source of this compound. nih.govewha.ac.kr The compound isolated from this fungus was investigated for its inhibitory activity against monoamine oxidases. nih.govewha.ac.kr
Plant Source Occurrences
While more commonly found in fungi, this compound has also been associated with plant sources, often through the action of associated endophytic fungi. For instance, the endophytic fungus Phialophora gregata, which causes brown stem rot in soybeans, is known to produce this compound, which inhibits the formation of soybean callus. adipogen.com
Biosynthetic Pathways and Precursors
The biosynthesis of chromones, the parent structures of chromanones, is generally understood to occur through the polyketide pathway. This pathway involves the sequential condensation of acetate (B1210297) units. For chromones with a methyl group at the C-2 position and oxygenation at C-5 and C-7, the process is initiated by the condensation of five acetate molecules, typically derived from acetyl-CoA and malonyl-CoA. mdpi.com
Key enzymes, such as Pentaketide (B10854585) Chromone (B188151) Synthase (PCS), are crucial in this process. PCS facilitates the five-step decarboxylative condensation of malonyl-CoA, followed by a Claisen cyclization to form the aromatic ring structure characteristic of chromones. mdpi.com While the specific biosynthetic pathway for this compound is not extensively detailed in the provided search results, it is logical to infer that its formation follows this general polyketide route. The chromanone structure is closely related to chromones, differing by the absence of a double bond in the pyran ring, suggesting a final reduction step in its biosynthesis. nih.gov
The aglycone part of a related compound isolated from Daldinia eschscholtzii is suggested to be a biosynthetic precursor. japsonline.com This indicates that modifications of a basic chromanone skeleton are likely to occur, leading to the final structure of this compound.
Below is a table summarizing the fungal sources of this compound:
| Fungal Species | Host/Source | Reference |
| Nodulisporium sp. | Juniperus cedre | adipogen.com |
| Daldinia eschscholtzii GsE13 | Endophyte | researchgate.netnih.gov |
| Daldinia eschscholtzii KJMT FP4.1 | Marine Sponge (Xestospongia sp.) | japsonline.comnih.gov |
| Daldinia fissa | Endogenous Lichen Fungus | nih.govewha.ac.kr |
| Phialophora gregata | Soybean | adipogen.com |
Acetic Acid Pathway Condensation
Chromones are typically biosynthesized through the acetic acid pathway, which involves the condensation of five acetate molecules. mdpi.com This process leads to compounds that generally feature a methyl group at the C-2 position and oxygenation at the C-5 and C-7 positions. mdpi.com The initial building block for this pathway is acetyl-CoA, which is carboxylated to form malonyl-CoA, the direct precursor for the growing polyketide chain. youtube.com
Enzymatic Catalysis in Chromone Formation
The formation of the chromone ring system is a highly regulated process catalyzed by specific enzymes. These enzymes ensure the correct folding and cyclization of the polyketide intermediate.
A key enzyme in the biosynthesis of certain chromones is Pentaketide Chromone Synthase (PCS) . mdpi.comfrontiersin.org PCS is a type III polyketide synthase (PKS) that catalyzes the formation of a pentaketide chromone, specifically 5,7-dihydroxy-2-methylchromone, from five molecules of malonyl-CoA. nih.govnih.gov The reaction proceeds through a series of five decarboxylative condensations of malonyl-CoA, followed by a Claisen-type cyclization to form the aromatic ring. mdpi.com PCS can also utilize acetyl-CoA as a starter substrate, although it is less efficient. mdpi.com This enzyme has been identified and characterized from the plant Aloe arborescens. nih.govnih.gov
The direct product of the PCS-catalyzed reaction is the pentaketide chromone, 5,7-dihydroxy-2-methylchromone . mdpi.comnih.gov This compound serves as a crucial intermediate and is the biosynthetic precursor to a variety of other chromone derivatives. mdpi.com Further enzymatic modifications, such as hydroxylation, methylation, or glycosylation, can lead to the formation of more complex chromones found in nature. The formation of this compound likely involves such downstream modifications of this key pentaketide intermediate.
Chemical Synthesis
The synthesis of 5-hydroxy-2-methyl-4-chromanone and its derivatives can be achieved through various laboratory methods. One common approach involves the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone (B1195853) is acylated and then rearranged to form a 1,3-diketone, which subsequently cyclizes to the chromone (B188151) ring. researchgate.netnih.gov Other synthetic strategies may employ different cyclization reactions to construct the chromanone core. cdnsciencepub.comjst.go.jpjst.go.jp
Physical and Chemical Properties
The key physical and chemical properties of 5-Hydroxy-2-methyl-4-chromanone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | scbt.comglentham.com |
| Molecular Weight | 178.18 g/mol | nih.gov |
| Appearance | Off-white to yellow solid | adipogen.com |
| Solubility | Soluble in DMSO or methylene (B1212753) chloride; weakly soluble in water | adipogen.com |
| CAS Number | 14153-17-4 | adipogen.comscbt.comglentham.com |
Spectroscopic Data
Classical and Modern Chemical Synthesis Approaches
A variety of synthetic routes have been established for the preparation of chromanones and their derivatives. These methods often leverage well-known name reactions that have been adapted and optimized for the synthesis of this particular class of compounds.
Cyclodehydration is a fundamental and widely employed strategy for the synthesis of the chromone (B188151) core. This reaction typically involves the intramolecular cyclization of a 1,3-diketone precursor, specifically a 1-(2-hydroxyphenyl)-1,3-butanedione derivative, to form the chromanone ring. The reaction is generally catalyzed by acids or bases. samipubco.comnih.gov
Acid catalysts, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, are commonly used to promote the cyclization. samipubco.comnih.gov For instance, the cyclization of the appropriate 1-(2-hydroxyaryl)propane-1,3-diones in refluxing ethanol (B145695) with a catalytic amount of hydrochloric acid can yield 2-pyrazolyl-chromones in moderate to good yields, ranging from 50–83%. samipubco.com In some cases, glacial acetic acid can be used as the solvent in conjunction with an acid catalyst. samipubco.com Concentrated sulfuric acid at room temperature has also been employed for this transformation. samipubco.com
Base-catalyzed cyclodehydration offers an alternative route. For example, the use of potassium carbonate in water has been explored as a more environmentally friendly approach for the synthesis of (E)-2-styrylchromones and flavones from the corresponding β-diketones. scielo.org.co
Table 1: Examples of Cyclodehydration Reactions for Chromanone Synthesis
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
| 1-(2-hydroxyaryl)propane-1,3-diones | HCl, Ethanol (reflux) | 2-Pyrazolyl-chromones | 50-83 | samipubco.com |
| 1-(2-hydroxyaryl)propane-1,3-diones | HCl, Glacial Acetic Acid | 2-{(E)-2-[1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl}chromones | 52-65 | samipubco.com |
| 1-(2-hydroxyaryl)propane-1,3-dione | Concentrated H₂SO₄ (room temp.) | 2-(1,4,5-trisubstituted-pyrazol-3-yl)chromone | 40 | samipubco.com |
| 5-aryl-1-(2-hydroxyphenyl)pent-4-ene-1,3-diones | K₂CO₃, Water (reflux) | (E)-2-styrylchromones | 64-75 | scielo.org.co |
The Baker-Venkataraman rearrangement is a classic and powerful method for the synthesis of 1,3-diketones, which are key precursors for chromones. wikipedia.orgorganic-chemistry.org The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone derivative. wikipedia.org The resulting 1,3-diketone can then undergo acid-catalyzed cyclodehydration to yield the corresponding chromone or flavone (B191248). wikipedia.org
The mechanism proceeds through the formation of an enolate, which then undergoes an intramolecular acyl transfer. wikipedia.orgorganic-chemistry.org A variety of bases can be used to promote the rearrangement, including potassium hydroxide (B78521) and sodium hydride. uclan.ac.uk While traditionally followed by a separate acid-catalyzed cyclization step, one-pot modifications of the Baker-Venkataraman rearrangement have been developed. uclan.ac.uk
This rearrangement is particularly useful for the synthesis of flavones and has been applied to the preparation of a wide range of substituted chromone derivatives. wikipedia.orguclan.ac.uk
Table 2: Examples of Baker-Venkataraman Rearrangement in Chromone Synthesis
| Starting Material (o-Acyloxyacetophenone) | Base/Solvent | Intermediate (1,3-Diketone) | Subsequent Cyclization Conditions | Final Product | Overall Yield (%) | Reference |
| 2-Acetoxyacetophenone | KOH/Pyridine | 1-(2-hydroxyphenyl)butane-1,3-dione | H⁺ | 2-Methylchromone (B1594121) | Not specified | ijrpc.com |
| Substituted 2-acetoxyacetophenones | LiHMDS, THF, -78 °C | Substituted 1,3-diketones | Not specified | Flavones | Good | uclan.ac.uk |
| Benzyloxy-substituted o-acyloxyacetophenones | KOH, DMSO | 5-Aryl-3-hydroxy-1-(2-hydroxyaryl)penta-2,4-dien-1-ones | HBr, Acetic Acid (reflux) | Hydroxy-substituted 2-styrylchromones | Moderate | uclan.ac.uk |
The Claisen condensation provides a direct route to the 1,3-dicarbonyl precursors of chromanones. nih.gov This reaction typically involves the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base. nih.gov For the synthesis of 5-hydroxy-2-methyl-4-chromanone, 2,6-dihydroxyacetophenone is a common starting material. nih.gov
The initial condensation product is a β-keto ester, which upon cyclization, often under acidic conditions, affords the chromanone ring system. nih.gov
Table 3: Claisen Condensation for the Synthesis of Chromanone Derivatives
| Acetophenone Derivative | Ester | Base/Solvent | Cyclization Conditions | Product | Overall Yield (%) | Reference |
| 2,6-Dihydroxyacetophenone (unprotected) | Ethyl 3-phenylpropanoate | NaH, Toluene | H₂SO₄, Methanol | 5-Hydroxy-2-(2-phenylethyl)chromone | <9 | nih.gov |
| 2-Hydroxy-6-(methoxymethoxy)acetophenone | Ethyl 3-phenylpropanoate | NaH, Toluene | H₂SO₄, Methanol | 5-Hydroxy-2-(2-phenylethyl)chromone | 43 | nih.gov |
| 2-(Benzyloxy)-6-hydroxyacetophenone | Ethyl 3-phenylpropanoate | NaH, Toluene | H₂SO₄, Methanol | 5-Hydroxy-2-(2-phenylethyl)chromone | 52 | nih.gov |
| 2-(Benzyloxy)-6-hydroxyacetophenone | Ethyl 3-phenylpropanoate | NaH, Toluene (reflux) | Methanol (reflux) | 5-Hydroxy-2-(2-phenylethyl)chromone | 80 | nih.gov |
The Allan-Robinson reaction is a classical method for the synthesis of flavones and isoflavones, which are structurally related to chromanones. wikipedia.org The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640). wikipedia.org When an aliphatic anhydride is used, coumarins can also be formed. wikipedia.org
The mechanism begins with the tautomerization of the o-hydroxyaryl ketone to its enol form. The enol then attacks the anhydride, leading to the formation of a diketone intermediate, which subsequently cyclizes to form the flavone or isoflavone (B191592) product. wikipedia.org This reaction has been a cornerstone in the synthesis of various flavonoid compounds. japsonline.com While traditionally used for flavone synthesis, the principles of the Allan-Robinson reaction, particularly the formation of a diketone intermediate followed by cyclization, are relevant to the broader synthesis of chromone derivatives. japsonline.comclockss.org For example, it has been applied to the synthesis of 2-styrylchromones by reacting an o-hydroxyacetophenone with a cinnamoyl anhydride. clockss.org
Table 4: Application of Allan-Robinson Type Synthesis
| o-Hydroxyaryl Ketone | Anhydride/Reagents | Key Intermediate | Product | Reference |
| 2-Hydroxyacetophenone (B1195853) | Cinnamic anhydride, Sodium cinnamate | 1-(2-Hydroxyphenyl)-5-phenylpenta-1,3-dione | 2-Styrylchromone | clockss.org |
| 2-Acetylresorcinol | Benzoic anhydride, Sodium benzoate | Not specified | 5-Hydroxyflavone | ias.ac.in |
| o-Hydroxyacetophenones | Acetic anhydride, Sodium acetate (B1210297) | 1-(2-Hydroxyphenyl)butane-1,3-dione | 2-Methylchromone | japsonline.com |
Targeted Synthesis of this compound Core Structure
The specific synthesis of the this compound core often starts from readily available dihydroxyacetophenones, with 2,6-dihydroxyacetophenone being a key precursor.
The synthesis of this compound from 2,6-dihydroxyacetophenone can be achieved through several of the aforementioned classical methods. A common approach involves the condensation of 2,6-dihydroxyacetophenone with a suitable three-carbon synthon, followed by cyclization.
One reported method involves the condensation of 2,6-dihydroxyacetophenone with acetone (B3395972) in the presence of pyrrolidine (B122466) and toluene. cdnsciencepub.com This reaction directly affords 2,2-dimethyl-5-hydroxychroman-4-one in good yield. cdnsciencepub.com While this leads to a 2,2-dimethyl derivative, it demonstrates a direct route to the 5-hydroxychromanone core from 2,6-dihydroxyacetophenone.
Another strategy involves the Claisen condensation of 2,6-dihydroxyacetophenone with ethyl acetate. As previously mentioned, protecting one of the hydroxyl groups can improve the efficiency of this reaction. nih.gov The resulting 1-(2,6-dihydroxyphenyl)butane-1,3-dione can then be cyclized under acidic conditions to furnish this compound. ijrpc.com
Furthermore, a one-pot synthesis has been described where 2,6-dihydroxyacetophenone is reacted with an alkoyl chloride in the presence of potassium carbonate to directly yield 2-alkyl-5-hydroxychromones. arabjchem.org
Table 5: Synthesis of this compound Core from 2,6-Dihydroxyacetophenone
| Reagents | Base/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Acetone, Pyrrolidine | Toluene | Stirred for 4 days under Ar | 2,2-Dimethyl-5-hydroxychroman-4-one | 75 | cdnsciencepub.com |
| Ethyl acetate | NaH | Toluene (reflux) | 1-(2,6-Dihydroxyphenyl)butane-1,3-dione | Not specified | nih.gov |
| 1-(2,6-Dihydroxyphenyl)butane-1,3-dione | H₂SO₄ | Methanol (reflux) | This compound | Good | ijrpc.com |
| Alkoyl chloride | K₂CO₃ | Not specified | 2-Alkyl-5-hydroxychromones | Not specified | arabjchem.org |
Utilization of 2-Hydroxyacetophenone Intermediates
A fundamental and widely employed strategy for the synthesis of the chromanone scaffold involves the use of 2-hydroxyacetophenone and its derivatives as key starting materials. A common approach is the condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org For instance, the synthesis of 2-alkyl-5-hydroxychromones can be achieved through a one-step, one-pot reaction involving the condensation of 2',6'-dihydroxyacetophenone (B134842) with an alkoyl chloride in the presence of potassium carbonate. researchgate.net This method provides a direct route to the desired chromone structure.
Another refined technique involves the use of 2-hydroxyacetophenone boron difluoride complex intermediates to synthesize specific chromone derivatives. core.ac.uk The reaction between various 2'-hydroxyacetophenones and aliphatic aldehydes, often facilitated by a base, leads to the formation of 2-alkyl-substituted 4-chromanones, demonstrating the versatility of these intermediates in building the core chromanone ring system. acs.org
Catalytic and Environmentally Benign Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods. These protocols aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.
Zn[(L)(proline)]2 Catalysis in Aqueous Media
A notable advancement in green chemistry is the use of zinc-proline complexes as catalysts. Specifically, Zn[(L)(proline)]2 has been effectively used as a recyclable, non-toxic catalyst for the synthesis of 4-chromanone (B43037) derivatives in aqueous media. researchgate.net This method is advantageous due to its high yields, mild reaction conditions, and simple operational procedure. The use of water as a solvent further enhances the environmental credentials of this synthetic route, making it a truly green process. researchgate.net The catalyst demonstrates good activity for up to three cycles, highlighting its potential for sustainable chemical production. researchgate.net While applied to the synthesis of various chromene and quinazolinone derivatives, the principles underscore its potential for this compound synthesis. nih.govorientjchem.org
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of this compound and its analogues. A base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes can be efficiently conducted using microwave heating. acs.org For example, using diisopropylamine (B44863) in ethanol at 170 °C for one hour under microwave irradiation affords 2-alkyl-substituted 4-chromanones in moderate to high yields. mdpi.com This one-step procedure is noted for its efficiency. acs.org Microwave irradiation has also been employed in the synthesis of tricyclic chromanones in the presence of polyphosphoric acid, significantly reducing reaction times compared to conventional heating methods. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-hydroxyacetophenones, aliphatic aldehydes | Diisopropylamine, EtOH, 170 °C, 1 hr (Microwave) | 2-alkyl-substituted 4-chromanones | 43-88% | acs.org |
| 3-acetylcoumarin, thiosemicarbazides | Ethanol, 100 °C, 10 min (Microwave) | hydrazinothiazolylcoumarin derivatives | High | nih.gov |
| Dicarboxylic acids | Polyphosphoric acid (Microwave) | Tricyclic chromanones | Improved rate and yield | researchgate.net |
One-Step and One-Pot Reaction Schemes
Efficiency in chemical synthesis is often achieved through one-step or one-pot reactions, which combine multiple synthetic transformations into a single operation without isolating intermediates. The synthesis of 2-alkyl-5-hydroxychromones from 2',6'-dihydroxyacetophenone and alkoyl chlorides is an example of a one-step, one-pot process. researchgate.net Similarly, a highly efficient one-step procedure for synthesizing substituted chroman-4-one derivatives involves a base-mediated aldol (B89426) condensation under microwave irradiation. acs.org Furthermore, the synthesis of 2-hydroxy-4-chromanone derivatives has been achieved in a one-pot reaction using a Zn[(L)(proline)]2 catalyst in water, starting from 3-formylchromone and primary aromatic amines. researchgate.net
Oxidant-Free Methodologies
Developing oxidant-free synthetic routes is crucial for avoiding the use of potentially hazardous and environmentally damaging oxidizing agents. A novel metal-free and oxidant-free methodology has been developed for the synthesis of 3-(methylthiomethyl)chroman-4-ones. This acid-promoted reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as a dual synthon, which reacts with ortho-hydroxyacetophenones to yield the desired products in moderate to good yields with high selectivity. researchgate.net This approach represents a significant step towards cleaner synthetic protocols in chromanone chemistry.
Derivatization Strategies and Analogue Synthesis
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues, allowing for the fine-tuning of its chemical and biological properties.
Synthetic modifications have been successfully performed at various positions of the chromanone ring, including the C-2, C-3, C-6, and C-8 positions. gu.se For instance, a series of substituted chromone and chroman-4-one derivatives have been synthesized where substituents at the 2-, 6-, and 8-positions were varied to explore structure-activity relationships. acs.org
Alkylated Chromanone Derivatives (e.g., 2-Alkyl-5-hydroxychromones)
A direct and efficient method for the synthesis of 2-alkyl-5-hydroxychromones involves a one-step, one-pot reaction. This process utilizes the condensation of 2',6'-dihydroxyacetophenone with an appropriate alkoyl chloride in the presence of potassium carbonate (K₂CO₃). nih.govjst.go.jp This reaction can yield both 2-alkyl-5-hydroxychromones and, depending on the conditions, 3-alkoyl-2-alkyl-5-hydroxychromones. nih.gov The use of 2',6'-dihydroxyacetophenone as a starting material is a common strategy in the synthesis of 5-hydroxy substituted chromones. researchgate.net
The reaction proceeds by condensing the dihydroxyacetophenone with the acyl chloride, which leads to the formation of the chromone ring system. nih.govjst.go.jp This approach provides a straightforward route to compounds with alkyl substitutions at the C-2 position.
Table 1: Examples of Synthesized 2-Alkyl-5-hydroxychromones
| Starting Material 1 | Starting Material 2 | Product |
|---|---|---|
| 2',6'-Dihydroxyacetophenone | Acetyl chloride | 5-Hydroxy-2-methyl-4H-chromen-4-one researchgate.net |
| 2',6'-Dihydroxyacetophenone | Various Alkoyl Chlorides | 2-Alkyl-5-hydroxychromones nih.gov |
| 2',6'-Dihydroxyacetophenone | Various Alkoyl Chlorides | 3-Alkoyl-2-alkyl-5-hydroxychromones nih.gov |
Functionalized Chroman-4-ones
The synthesis of functionalized chroman-4-ones has been achieved through several innovative methods, particularly employing radical cascade reactions. These methods allow for the introduction of various functional groups onto the chromanone skeleton.
One prominent strategy is the cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. rsc.org This transformation can be initiated by different radicals, leading to a variety of functionalized products. For instance, this approach has been used to synthesize phosphonate, azide, and hydroxy functionalized chroman-4-ones. rsc.org The reaction mechanism involves an intramolecular addition of an in-situ generated acyl radical onto the alkene, followed by a selective cross-coupling step. rsc.org Similar cascade radical annulations of 2-(allyloxy)arylaldehydes have been developed to create ester-containing mdpi.com, sulfone-functionalized rsc.org, and phosphinoyl-containing chroman-4-ones. beilstein-journals.org
Metal-free conditions have also been developed for these syntheses. For example, using potassium persulfate (K₂S₂O₈) as an oxidant enables the synthesis of phosphinoylchroman-4-ones without the need for a metal catalyst. beilstein-journals.org Another metal-free approach involves an acid-promoted reaction with dimethyl sulfoxide (DMSO) to produce 3-(methylthiomethyl)chroman-4-ones from ortho-hydroxyacetophenones. thieme-connect.com
Table 2: Synthetic Approaches for Functionalized Chroman-4-ones
| Precursor | Reagent/Condition | Functional Group Introduced | Reference |
|---|---|---|---|
| 2-(Allyloxy)arylaldehydes | Various radical initiators | Phosphonate, Azide, Hydroxy | rsc.org |
| 2-(Allyloxy)arylaldehydes | Oxalates / (NH₄)₂S₂O₈ | Ester | mdpi.com |
| o-(Allyloxy)arylaldehydes | Arylsulfinic acids / Visible light | Sulfone | rsc.org |
| 2-(Allyloxy)benzaldehydes | Diphenylphosphine oxides / K₂S₂O₈ | Phosphinoyl | beilstein-journals.org |
| ortho-Hydroxyacetophenones | HOAc / DMSO | Methylthiomethyl | thieme-connect.com |
Synthesis of 2-Styrylchromone Analogues
The synthesis of 2-styrylchromones, which are structurally related to flavones, has been accomplished through several well-established routes. derpharmachemica.com These compounds feature a styryl group at the C-2 position of the chromone ring.
The most common synthetic strategies include the Baker-Venkataraman rearrangement and the Allan-Robinson condensation. clockss.org The Baker-Venkataraman approach involves the O-acylation of a substituted o-hydroxyacetophenone with a cinnamic acid derivative, followed by a base-induced rearrangement and subsequent oxidative ring closure to form the 2-styrylchromone. clockss.org
Another widely used method is the Aldol condensation. This can involve the condensation of a 2-methylchromone with a substituted benzaldehyde (B42025) or cinnamaldehyde. clockss.orgespublisher.com For instance, reacting 2-hydroxyacetophenones with cinnamaldehydes in the presence of a catalyst like piperidine, using an eco-friendly medium like PEG-400, can yield 2-styrylchromones through an intermediate dienone followed by oxidative cyclization. A variation involves the condensation of β-diketones in an acidic medium to form the desired 2-styrylchromones. derpharmachemica.com
Table 3: Common Synthetic Routes to 2-Styrylchromone Analogues
| Method | Key Reactants | Description | Reference |
|---|---|---|---|
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Cinnamic acid derivative | Base-induced rearrangement followed by oxidative ring closure. | clockss.org |
| Aldol Condensation | 2-Methylchromone, Benzaldehyde/Cinnamaldehyde | Condensation reaction to link the styryl group to the chromone core. | clockss.orgespublisher.com |
| Aldol Condensation / Oxidative Cyclization | 2-Hydroxyacetophenone, Cinnamaldehyde | Forms an intermediate 1,5-diphenylpenta-2,4-dien-1-one which then undergoes oxidative cyclization. |
Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Methyl 4 Chromanone and Its Derivatives
Significance of the Hydroxyl Group at C-5 Position
The hydroxyl (-OH) group at the C-5 position of the chromanone ring plays a critical role in the molecule's biological activities, particularly its cytotoxicity and antibacterial efficacy.
Influence on Antibacterial Efficacy Against Gram-Positive Organisms
The C-5 hydroxyl group is a significant contributor to the antibacterial activity of chromanones, especially against Gram-positive bacteria. nih.gov SAR analyses have revealed that the presence of hydroxyl groups at both the C-5 and C-7 positions enhances antibacterial properties. nih.govacs.orgresearchgate.net The introduction of a 5-OH group to a 7-hydroxy-4-chromanone scaffold has been shown to significantly improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org For example, a series of 5,7-dihydroxy-4-chromanones demonstrated enhanced potency compared to their 7-hydroxy-4-chromanone counterparts. nih.govacs.org However, a regioisomer with only a 5-OH substitution was found to be inactive, suggesting a synergistic effect when both C-5 and C-7 hydroxyl groups are present. nih.govacs.org It is believed that these phenolic hydroxyl groups are essential for the compound's antibacterial action. nih.gov
Impact of Substituents on the Chromanone Scaffold
Beyond the C-5 hydroxyl group, other substituents on the chromanone core significantly modulate the compound's biological profile. Key areas of substitution that have been investigated include the C-2 and C-4 positions, as well as the combined effect of hydroxyl groups at C-5 and C-7.
Hydrophobic Substituents at C-2 in Antibacterial Activity
The nature of the substituent at the C-2 position has a profound impact on the antibacterial activity of chromanones. SAR studies have consistently shown that hydrophobic substituents at this position enhance efficacy against Gram-positive bacteria. nih.govacs.orgresearchgate.net Specifically, the introduction of alkyl groups at C-2 has been a successful strategy to increase antibacterial potency. nih.gov The length and branching of the alkyl chain can influence the degree of activity, with some 2-alkylated derivatives showing potent inhibition of Gram-positive bacteria, including MRSA. acs.org This suggests that the hydrophobic interactions provided by the C-2 substituent are crucial for the molecule's interaction with bacterial targets. acs.org
Hydrogen Bond Donor/Acceptor Features at C-4
The functionality at the C-4 position, which in 5-Hydroxy-2-methyl-4-chromanone is a carbonyl group (C=O), plays a vital role as a hydrogen bond acceptor. nih.govacs.orgresearchgate.net This feature, in conjunction with other structural elements, contributes to the molecule's antibacterial activity. nih.govacs.orgresearchgate.net The ability of the C-4 carbonyl to form hydrogen bonds is considered an important factor in the interaction of the chromanone with its biological targets. mdpi.comnih.govnih.gov While the C-4 carbonyl is a key feature, modifications at this position, such as the introduction of an oxime group (═NOH), which is a hydrogen bond donor, have also been shown to result in potent antibacterial activity. acs.org This highlights the importance of having a group at C-4 that can participate in hydrogen bonding interactions.
Hydroxy Groups at C-5 and C-7 Positions
The presence of hydroxyl groups at both the C-5 and C-7 positions of the chromanone scaffold is a critical determinant for potent antibacterial activity against Gram-positive organisms. nih.govacs.orgresearchgate.net SAR studies have demonstrated that the combination of these two hydroxyl groups is often optimal for efficacy. nih.govacs.org While a single hydroxyl group at C-7 can confer some activity, the addition of a hydroxyl group at C-5 significantly enhances it. nih.govacs.org Conversely, compounds with only a C-5 hydroxyl group have been found to be inactive. nih.gov This synergistic effect suggests that the specific di-hydroxylation pattern is crucial for the molecule's antibacterial mechanism. The presence of these two hydroxyl groups is considered indispensable for the antibacterial activity of many flavonoids. mdpi.com
Structure-Activity Correlates for Specific Bioactivities
The biological effects of chromanone derivatives are closely tied to their structural features. The type and position of substituent groups on the chromanone core can significantly alter their therapeutic properties, a concept explored in detail through SAR studies.
Influence of Methoxy (B1213986) Groups on Anticancer Activity of 2-Styrylchromones
2-Styrylchromones, a class of compounds structurally related to chromanones, have been a focus of anticancer research. Studies have shown that the presence and position of methoxy (-OCH3) groups on the styryl moiety play a critical role in their cytotoxic and tumor-specific activity. iiarjournals.orgiiarjournals.org
Research on a series of synthetic 2-styrylchromone derivatives revealed that compounds bearing methoxy groups exhibited greater tumor-specific cytotoxicity. iiarjournals.org Specifically, two derivatives with a methoxy group at the 4-position of the benzene (B151609) ring demonstrated tumor-specificity comparable to or higher than the conventional anticancer drug doxorubicin. iiarjournals.orgnih.govresearchmap.jp These compounds were found to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. iiarjournals.orgnih.govresearchmap.jp
Interestingly, the number of methoxy groups is also a determining factor. While derivatives with one or two methoxy groups showed high activity, a compound with three methoxy groups displayed significantly reduced tumor-specificity. iiarjournals.orgjapsonline.com This suggests an optimal level of methoxylation for anticancer efficacy. The enhanced activity of methoxy-substituted styrylchromones is partly attributed to their lipophilic nature, which may facilitate their entry into cells. iiarjournals.orgresearchmap.jp For instance, the compound 4'-methoxy-2-styrylchromone has been noted for its ability to stabilize microtubules, similar to paclitaxel, leading to mitotic arrest in cancer cells. iiarjournals.org
The following table summarizes the cytotoxic activity of several 2-styrylchromone derivatives, highlighting the impact of methoxy substitution.
| Compound | Substitution Pattern | Cytotoxicity (HeLa cells, % Inhibition at 30 µM) | Reference |
| 4g | 3,4,5-trimethoxy | 100% | japsonline.com |
| 4f | 4-methoxy | Active (inhibition > 50%) | japsonline.com |
| 4e | 3-methoxy | Active (inhibition > 50%) | japsonline.com |
| 4d | 2-methoxy | Active (inhibition > 50%) | japsonline.com |
| 4a | Unsubstituted | Inactive (inhibition < 50%) | japsonline.com |
| 4b | 4-chloro | Inactive (inhibition < 50%) | japsonline.com |
| 4c | 4-nitro | Inactive (inhibition < 50%) | japsonline.com |
This table is based on data presented in a study on the in vitro anticancer activity of synthesized 2-styrylchromones. japsonline.com
SAR for Antiglioma Agents
In the search for effective treatments for glioma, a type of brain tumor, derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one, a compound structurally similar to the chromanone core, have been investigated. A study focused on these derivatives led to the discovery of promising antiglioma agents. rsc.org
One particular derivative, compound 4a , demonstrated significant anti-proliferative activity against HT1080 and U87 glioma cell lines, with IC50 values of 1.43 µM and 4.6 µM, respectively. rsc.org This compound was also found to potently inhibit the intracellular production of D-2-hydroxyglutarate (D-2HG), a metabolite linked to the progression of glioma, and to suppress colony formation and migration of glioma cells. rsc.org The structure-activity relationship in this series of compounds underscores the potential of the pyranone scaffold in developing new antiglioma therapies. rsc.org
Comparative Structural Analysis: Chromanones vs. Chromones
Chromanones and chromones are two closely related heterocyclic compounds that serve as scaffolds for numerous biologically active molecules. nih.govresearchgate.net The primary structural difference between them is the saturation of the C2-C3 bond in the pyran ring; chromanones have a single bond, while chromones have a double bond. nih.govresearchgate.net This seemingly minor variation has significant implications for their biological activities. nih.gov
Implications of C2-C3 Double Bond Saturation on Biological Activity
The saturation of the C2-C3 bond directly affects the geometry and electronic properties of the molecule, which in turn influences how it interacts with biological targets. While both scaffolds are found in compounds with a wide array of pharmacological effects, the absence of the C2-C3 double bond in chromanones can lead to distinct biological profiles compared to their chromone (B188151) counterparts. nih.govsemanticscholar.org
For instance, in a study of bis-chromone derivatives designed as anticancer agents, it was observed that the saturation of one of the chromone rings to a chromanone resulted in a decrease in antiproliferative activity. nih.gov This suggests that for this particular class of compounds, the planar, conjugated system of the chromone ring is beneficial for its anticancer action. nih.gov
Conversely, in other contexts, the flexibility of the chromanone ring might be advantageous. Asymmetric reduction of chromones to form chiral chromanones is a synthetic strategy used to create specific stereoisomers, as the stereogenic center at C2 in chromanones can be crucial for activity. nih.gov SAR studies on antibacterial 4-chromanones have highlighted the importance of substituents at the C2 position for their efficacy. nih.govacs.orgresearchgate.net
Computational Approaches to SAR Elucidation
Computational methods, particularly molecular docking, have become indispensable tools for understanding the structure-activity relationships of chromanone derivatives at a molecular level. These techniques allow researchers to predict and visualize how these compounds interact with specific biological targets.
Molecular Docking Studies with Biological Targets (e.g., Eg5 protein, MAO isoforms)
Eg5 Protein: The kinesin spindle protein (Eg5) is a motor protein essential for cell division, making it an attractive target for anticancer drugs. nih.govnih.gov Molecular docking studies have been employed to investigate the interaction of 2-styrylchromone derivatives with the Eg5 protein. japsonline.comespublisher.com These studies have shown that chromone derivatives can fit into the allosteric binding site of Eg5. japsonline.comespublisher.com The binding is often stabilized by hydrophobic interactions and hydrogen bonds. japsonline.com For example, a 2-styrylchromone substituted with three methoxy groups showed a favorable grid score in docking simulations, which correlated with its potent in vitro anticancer activity. japsonline.com
MAO Isoforms: Monoamine oxidases (MAO-A and MAO-B) are enzymes that regulate neurotransmitter levels and are targets for drugs treating neurological disorders like Parkinson's disease. nih.govtandfonline.com Chromone derivatives have been identified as potent and selective MAO inhibitors. nih.govresearchgate.net Molecular docking has been instrumental in elucidating the binding modes of these inhibitors. nih.govnih.govmdpi.com Docking studies of chromone derivatives into the active site of MAO-B have shown that the chromone ring can engage in π-π stacking interactions with key tyrosine residues (Tyr398 and Tyr435), which is a crucial aspect of their inhibitory mechanism. mdpi.com These computational insights support the suitability of the chromone scaffold for designing novel MAO-B inhibitors. nih.gov
The table below presents docking scores for some chromone derivatives against the Eg5 protein.
| Compound | Substitution Pattern | Docking Score (Grid Score, kcal/mol) | Reference |
| 4g | 3,4,5-trimethoxy | -41.029 | japsonline.com |
| 4f | 4-methoxy | -35.216 | japsonline.com |
| 4e | 3-methoxy | -34.809 | japsonline.com |
| 4d | 2-methoxy | -34.613 | japsonline.com |
| 4c | 4-nitro | -34.197 | japsonline.com |
| 4b | 4-chloro | -33.911 | japsonline.com |
| 4a | Unsubstituted | -33.208 | japsonline.com |
This table is based on data from a molecular docking study of synthesized 2-styrylchromones with the Eg5 protein. japsonline.com
In silico Pharmacokinetic Property Prediction
The evaluation of pharmacokinetic properties through computational models, known as in silico prediction, is a critical step in modern drug discovery. This approach allows for the early assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted (ADME) within a biological system, thus guiding the selection and optimization of drug candidates. For this compound and its derivatives, in silico studies have been employed to predict their drug-likeness and potential for oral bioavailability.
Lipinski's Rule of Five Compliance
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. tiu.edu.iqlindushealth.com The rule establishes four simple physicochemical parameters: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (log P) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. tiu.edu.iqdrugbank.com Molecules violating more than one of these rules may have problems with oral bioavailability. tiu.edu.iq
In silico analysis of this compound (HMC) has shown that it does not violate Lipinski's Rule of Five. researchgate.net This compliance suggests that HMC possesses physicochemical properties favorable for oral bioavailability. The molecular weight of HMC is 178.2 g/mol , well below the 500 Dalton threshold. scbt.com It has a calculated log P that is within the acceptable range, indicating a balance between lipid and water solubility. Furthermore, it possesses a limited number of hydrogen bond donors and acceptors, which is beneficial for membrane permeability.
Studies on various chromone derivatives have also utilized Lipinski's rule to assess their potential as drug candidates. nih.govnanobioletters.com For instance, a study on a series of 3-azolyl-4-chromanone phenylhydrazones, which are structurally related to this compound, evaluated their drug-likeness based on these parameters. d-nb.info The results indicated that these derivatives generally adhere to Lipinski's criteria, supporting their potential for further development. d-nb.info
Table 1: Predicted Physicochemical Properties of this compound and Related Derivatives
| Compound/Derivative | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| This compound (HMC) | 178.2 scbt.com | N/A | 1 | 3 | 0 researchgate.net |
| 7-Glucosyloxy-5-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | 341.40 europeanreview.org | N/A | 2 europeanreview.org | 4 europeanreview.org | 0 europeanreview.org |
| 3-Azolyl-4-chromanone Phenylhydrazones (General) | N/A | N/A | N/A | N/A | Generally low d-nb.info |
N/A: Data not available in the provided search results.
Blood-Brain Barrier Permeability Modeling
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. nih.gov Predicting whether a compound can cross the BBB is crucial for the development of drugs targeting the central nervous system. In silico models are valuable tools for estimating this permeability.
Computational studies have predicted that this compound (HMC) has a high potential for blood-brain barrier permeability. researchgate.net This prediction is significant as it suggests that HMC could be a candidate for treating neurological disorders. The ability of chromone derivatives to penetrate the BBB has been a subject of interest in several studies. mdpi.com For example, a "boiled-egg" model, which plots the lipophilicity (WLOGP) versus the polarity (TPSA) of a molecule, can predict both gastrointestinal absorption and brain penetration. europeanreview.org Molecules falling within the yellow area of this model are predicted to be capable of crossing the BBB. europeanreview.org
Gastrointestinal Absorption Prediction
Predicting the gastrointestinal (GI) absorption of a compound is fundamental to determining its suitability as an orally administered drug. In silico models provide a rapid and cost-effective way to estimate this property.
In silico pharmacokinetic analysis has indicated that this compound (HMC) is predicted to have high gastrointestinal absorption. researchgate.net This finding, combined with its compliance with Lipinski's Rule of Five, strengthens its potential as an orally bioavailable compound. The aforementioned "boiled-egg" model also provides predictions for GI absorption, with molecules in the white area of the plot being predicted to be absorbed through the gastrointestinal tract. europeanreview.org
Studies on various chromone derivatives have consistently shown favorable predictions for GI absorption. europeanreview.org For example, an analysis of 7-Glucosyloxy-5-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone indicated high gastrointestinal absorption. europeanreview.org This suggests that the chromone scaffold is generally well-suited for oral absorption.
Table 2: Predicted Pharmacokinetic Properties of this compound and a Derivative
| Compound/Derivative | Predicted Blood-Brain Barrier Permeability | Predicted Gastrointestinal Absorption |
| This compound (HMC) | High researchgate.net | High researchgate.net |
| 7-Glucosyloxy-5-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | Predicted to be permeable (in white area of boiled-egg model) europeanreview.org | High europeanreview.org |
Future Research Directions and Translational Perspectives for 5 Hydroxy 2 Methyl 4 Chromanone
Exploration of Novel Synthetic Pathways and Analogues
The synthesis of chromanones and their derivatives is a well-explored area of organic chemistry, with several established methods. ijrar.org Classic approaches like the Claisen condensation, the Baker-Venkataraman rearrangement, and the Simonis reaction have been fundamental in constructing the chromanone core. ijrar.orgwikipedia.orgscispace.comresearchgate.net The Baker-Venkataraman rearrangement, for instance, involves the transformation of 2-acetoxyacetophenones into 1,3-diketones, which then cyclize to form the chromone (B188151) or flavone (B191248) structure. wikipedia.orgjk-sci.com This method, along with Claisen condensation, which involves the reaction of an o-hydroxyarylalkyl ketone with a carboxylic ester, remains a cornerstone for synthesizing these scaffolds. ijrar.orgnih.gov
However, the future of 5-Hydroxy-2-methyl-4-chromanone research lies in the development of more efficient and versatile synthetic routes. Modern advancements focus on microwave-assisted synthesis to reduce reaction times and the use of "soft" enolization conditions that employ a Lewis acid, allowing for the use of substrates that may not tolerate the strongly basic conditions of traditional methods. chemmethod.comnih.govacs.orgcore.ac.uk The development of one-pot synthesis methodologies and the use of greener solvents are also key areas of focus to improve the efficiency and environmental footprint of these syntheses. chemmethod.commdpi.com
Furthermore, the synthesis of novel analogues is crucial for exploring the structure-activity relationships of this compound. For example, the synthesis of 2-(2-phenylethyl)chromones, a related class of compounds, has been achieved through the selective reduction of the double bond in 2-styrylchromones using a catalytic hydrogen transfer reaction. niscpr.res.in These synthetic advancements open the door to creating a diverse library of this compound analogues with potentially enhanced biological activities. researchgate.netacs.org
Identification of Undiscovered Biological Activities
Chromanones are recognized as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. nih.govontosight.ainih.govacs.org Naturally occurring chromanones play significant roles in plant life, from growth regulation to protection against pathogens. nih.gov
For this compound and its analogues, the exploration of new biological activities is a promising frontier. While some activities have been identified, the vast biological potential of this scaffold is likely not yet fully realized. nih.govacs.org Research into the activities of related chromanone derivatives provides clues to potential undiscovered functions. For instance, various chromanone analogues have shown potential in treating diabetes, neurodegenerative diseases, and acting as enzyme inhibitors. nih.govplos.orgtandfonline.com
Future research should focus on screening this compound and its newly synthesized analogues against a broader range of biological targets. This includes exploring its potential as an antileishmanial, insecticidal, spasmolytic, analgesic, anticoagulant, and anti-HIV agent, activities that have been observed in other chromanone-containing compounds. nih.gov The discovery of novel chromanones from endophytic fungi with anti-HIV and cytotoxic activities further underscores the potential for finding new therapeutic applications for this class of compounds. nih.govmdpi.com
Advanced Mechanistic Elucidation of Bioactive Properties
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for its development as a therapeutic agent. For many chromanones, the exact mechanisms behind their potent cytotoxic profiles have not been fully elucidated. nih.gov
For antibacterial chromanones, studies on related compounds suggest that their mode of action may involve the dissipation of the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis. nih.gov Some derivatives have also been found to inhibit DNA topoisomerase IV, indicating multiple potential mechanisms of action. nih.gov In the context of anticancer activity, some chromone derivatives have been shown to induce apoptosis and cell cycle arrest. nih.gov The pro-oxidant properties of certain flavanone/chromanone derivatives, leading to increased reactive oxygen species (ROS) and DNA damage in cancer cells, have been identified as a key cytotoxic mechanism. nih.gov
Future mechanistic studies on this compound should employ advanced techniques to identify its specific molecular targets. This could involve investigating its interaction with key enzymes, such as protein kinases (e.g., phosphatidylinositol-3-kinase, cyclin-dependent kinase), protein tyrosine phosphatases, and topoisomerases, which are known targets for other chromone-based anticancer agents. tandfonline.com Elucidating these pathways will be essential for optimizing the compound's efficacy and selectivity.
Development of Structure-Guided Design Principles for Enhanced Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the chromanone scaffold, SAR studies have revealed key structural features that are crucial for its various biological effects. nih.gov
In the context of antibacterial activity, for example, SAR analysis of 4-chromanones has shown that a hydrophobic substituent at the 2-position, along with hydroxyl groups at the 5- and 7-positions, enhances antibacterial efficacy. nih.govnih.govacs.orgresearchgate.net The 5-hydroxy group, in particular, has been demonstrated to be important for the antibacterial activity of the 7-hydroxy-4-chromanone scaffold. nih.gov Conversely, for some antibacterial chalcones, which are precursors to chromanones, the 2'-hydroxy group is a key structural motif. nih.govresearchgate.net
For antidiabetic chromanones, substitutions at the C-2, C-3, C-6, and C-7 positions have been found to yield effective drugs. nih.gov In the case of antioxidant activity, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or benzylidene can lead to potent compounds. nih.gov
Future research should systematically modify the structure of this compound and evaluate the resulting analogues to build a comprehensive SAR model. This will involve synthesizing derivatives with varied substituents at different positions of the chromanone core and correlating these structural changes with their biological activities. This knowledge will be invaluable for the rational design of new analogues with enhanced potency and selectivity. gu.se
Integration of Computational and Experimental Research Methodologies
The integration of computational and experimental approaches is revolutionizing drug discovery and materials science. nih.govfrontiersin.org Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can predict the binding affinity and interaction of a ligand with its biological target, thereby guiding the design and synthesis of more effective compounds. rsc.orgd-nb.infonih.govnih.govrsc.org
For chromanone derivatives, computational studies have been successfully used to investigate their interactions with various biological targets. Molecular docking has helped to understand the binding modes of chromone-based inhibitors with enzymes like p38α MAP kinase and to design derivatives with improved potency. gu.se Docking and MD simulations have also been employed to study the interaction of chromanone hybrids with acetylcholinesterase and butyrylcholinesterase, with results that are consistent with experimental findings. nih.govnih.gov In some cases, these computational studies have shown that synthesized derivatives have better binding affinities than standard drugs. nih.govnih.gov
Q & A
Basic Research Questions
Q. How is 5-Hydroxy-2-methyl-4-chromanone isolated and quantified from natural fungal sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic separation. Gas chromatography–mass spectrometry (GC-MS) is the standard method for quantification, with identification based on retention indices (RI) and mass spectral matches. For example, in Daldinia clavata, this compound was detected at a retention index (RI) of 1467 and constituted 2.0% of total volatiles, identified via GC-MS .
Q. What synthetic routes are applicable for this compound?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous chromanone derivatives are synthesized via Claisen-Schmidt condensations. For instance, related compounds are produced by reacting ketones with aldehydes in alkaline ethanol at low temperatures (5–10°C), followed by recrystallization . Researchers should optimize reaction conditions (e.g., base concentration, solvent system) for this specific compound.
Q. What spectroscopic techniques are used for structural elucidation?
- Methodological Answer : Nuclear magnetic resonance (NMR) and X-ray crystallography are critical. For chromanone derivatives, single-crystal X-ray diffraction provides precise stereochemical data (e.g., envelope conformation of the pyran ring, dihedral angles). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, as demonstrated in fungal volatile studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or organism-specific responses. Standardized bioassays (e.g., broth microdilution for antifungal activity) and comparative studies across strains are recommended. For example, its inhibition of Saccharomyces cerevisiae growth should be validated against other fungi (e.g., Candida spp.) under controlled nutrient and pH conditions.
Q. What strategies optimize the yield of this compound in fungal cultures?
- Methodological Answer : Yield optimization involves manipulating fungal growth parameters (e.g., substrate composition, aeration, temperature). In Daldinia clavata, volatile production is influenced by developmental stage and nutrient availability. Metabolomic profiling during different growth phases (mycelial vs. sporulation) can identify peak synthesis periods .
Q. How does structural modification of this compound affect its bioactivity?
- Methodological Answer : Functional group alterations (e.g., hydroxylation, methylation) can enhance or reduce activity. Comparative studies with analogs (e.g., 5,7-dimethoxy-4-chromanone) reveal structure-activity relationships (SAR). Computational modeling (e.g., molecular docking) predicts interactions with target enzymes like cytochrome P450 monooxygenases .
Data Interpretation and Experimental Design
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodological Answer : Co-elution with other volatiles in GC-MS requires high-resolution columns (e.g., DB-5ms) and tandem MS (GC-MS/MS) for specificity. Quantification via internal standards (e.g., deuterated analogs) improves accuracy, especially in low-abundance samples (0.2–2.0% range) .
Q. How should researchers design experiments to validate its pharmacological potential?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to establish safety margins. Follow with in vivo models (e.g., murine candidiasis) for efficacy. Pharmacokinetic studies (absorption, metabolism) using HPLC or LC-MS are essential to assess bioavailability .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
